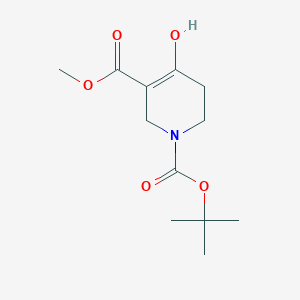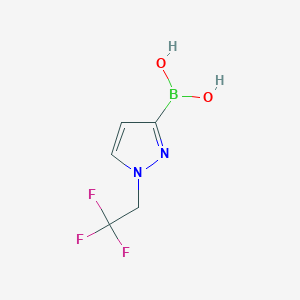
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico es un derivado de ácido borónico caracterizado por la presencia de un grupo trifluoroetil unido a un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico típicamente involucra la reacción de derivados de pirazol con reactivos de ácido borónico. Un método común incluye el uso de ésteres borónicos de pinacol, que son bloques de construcción valiosos en la síntesis orgánica . Las condiciones de reacción a menudo implican el uso de catalizadores y solventes específicos para facilitar la formación del derivado de ácido borónico deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en una forma utilizable.
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo ácido borónico, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción pueden implicar temperaturas, solventes y niveles de pH específicos para lograr las transformaciones deseadas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de ácido borónico, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo de pirazol.
Aplicaciones Científicas De Investigación
El Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se puede utilizar en el desarrollo de moléculas biológicamente activas, incluidos posibles productos farmacéuticos.
Medicina: La investigación sobre sus propiedades medicinales puede conducir al desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Las propiedades únicas del compuesto lo hacen útil en la producción de materiales avanzados e intermediarios químicos.
Mecanismo De Acción
El mecanismo por el cual el Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico ejerce sus efectos involucra interacciones con objetivos y vías moleculares específicas. Por ejemplo, en las reacciones de acoplamiento de Suzuki–Miyaura, el grupo ácido borónico participa en la transmetalación con catalizadores de paladio, facilitando la formación de enlaces carbono-carbono . El grupo trifluoroetil también puede influir en la reactividad y la estabilidad del compuesto, contribuyendo a su efectividad en diversas aplicaciones.
Compuestos similares:
Éster de pinacol de ácido 1-metil-3-trifluorometil-1H-pirazola-4-borónico: Este compuesto comparte una estructura de pirazol similar pero difiere en el patrón de sustitución y los grupos funcionales.
Éster de pinacol de ácido 1,3,5-trimetil-1H-pirazola-4-borónico: Otro compuesto relacionado con diferentes sustituciones de metilo en el anillo de pirazol.
Singularidad: El Ácido 1-(2,2,2-Trifluoroetil)pirazola-3-borónico es único debido a la presencia del grupo trifluoroetil, que imparte propiedades químicas distintas como una mayor estabilidad y reactividad. Esto lo hace particularmente valioso en aplicaciones sintéticas específicas donde estas propiedades son ventajosas.
Comparación Con Compuestos Similares
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares a similar pyrazole structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with different methyl substitutions on the pyrazole ring.
Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H6BF3N2O2 |
|---|---|
Peso molecular |
193.92 g/mol |
Nombre IUPAC |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-1-4(10-11)6(12)13/h1-2,12-13H,3H2 |
Clave InChI |
FYLDAUHHVZSONP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)CC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


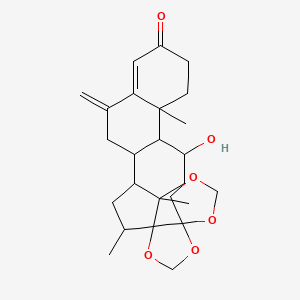
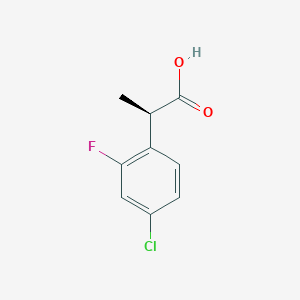
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
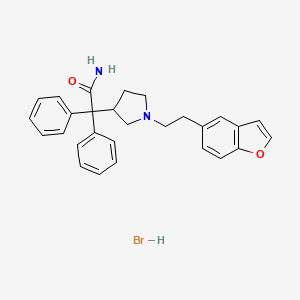
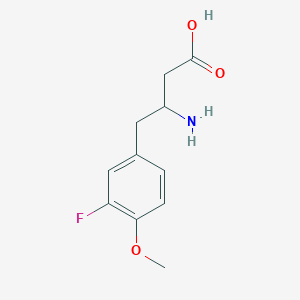
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

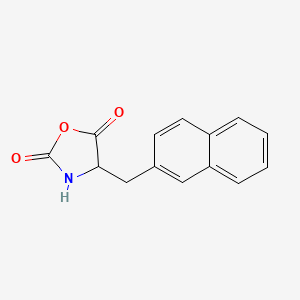
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
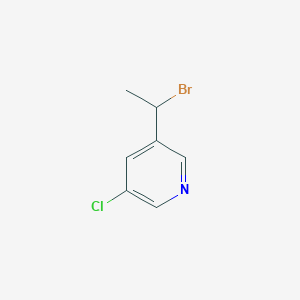

![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
